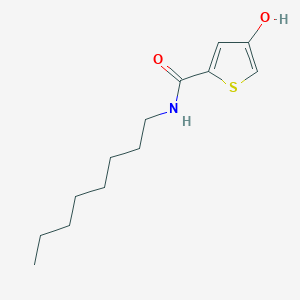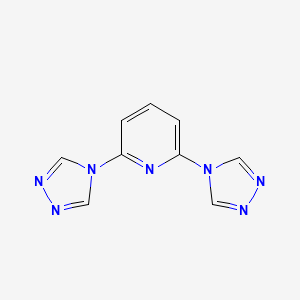
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.
Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.
Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.
2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.
Uniqueness
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .
Propiedades
Número CAS |
856849-59-7 |
|---|---|
Fórmula molecular |
C9H7N7 |
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
2,6-bis(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |
Clave InChI |
COCYNXXKOTVJJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


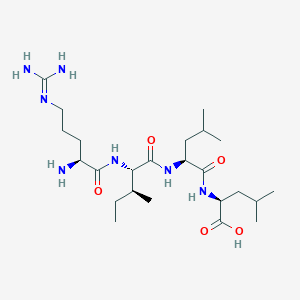
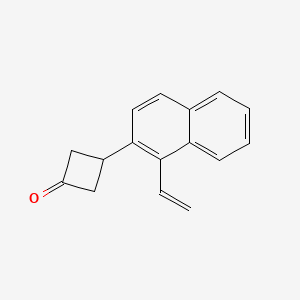
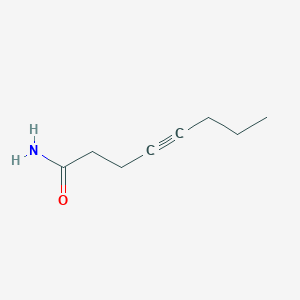
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)

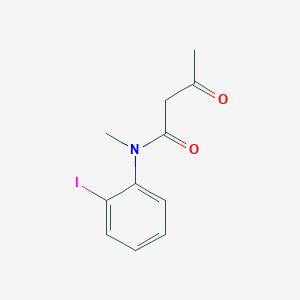


![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
